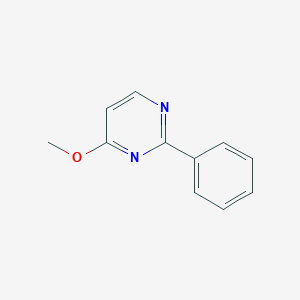
2,5-Dimethyl-4-nitropyridine 1-oxide
概要
説明
2,5-Dimethyl-4-nitropyridine 1-oxide is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and the ring is substituted with two methyl groups at positions 2 and 5, and a nitro group at position 4
科学的研究の応用
2,5-Dimethyl-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
将来の方向性
The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product . This suggests that future research could focus on improving the safety and efficiency of the synthesis process.
作用機序
Target of Action
It’s known that nitropyridines are key intermediates in the synthesis of various medicinal products .
Mode of Action
The mode of action of 2,5-Dimethyl-4-nitropyridine 1-oxide involves a nitration step and a reduction step . The nitration reaction is a key step where pyridine N-oxide is nitrated with HNO and H2SO to give 4-nitropyridine N-oxide .
Biochemical Pathways
It’s known that nitropyridines can be used as synthetic intermediates for new pesticides and medicines .
Result of Action
Nitropyridines are known to be key intermediates in the synthesis of various medicinal products .
Action Environment
It’s known that the nitration reaction involved in its synthesis is highly exothermic and can result in polynitration at higher temperatures .
生化学分析
Cellular Effects
It has been observed that nitropyridines can cause DNA damage in rodent fibroblasts . This suggests that 2,5-Dimethyl-4-nitropyridine 1-oxide may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that nitropyridines can undergo various chemical reactions, including nitration and reduction . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that nitropyridines can undergo thermal decomposition, leading to the release of irritating gases and vapors .
Dosage Effects in Animal Models
It has been observed that nitropyridines can cause tumors at the site of application in mice .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide typically involves the nitration of 2,5-dimethylpyridine N-oxide. One common method includes the following steps :
Mixing: 2,5-dimethylpyridine N-oxide is mixed with concentrated sulfuric acid to form a mixed solution.
Nitration: A sulfuric acid solution of potassium nitrate is added dropwise to the mixed solution at a temperature range of -10°C to 20°C.
Reaction: After the addition is complete, the reaction mixture is heated to a temperature range of 80°C to 120°C to complete the nitration process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method minimizes the accumulation of highly energetic and potentially explosive nitration products, ensuring safer and more efficient production .
化学反応の分析
Types of Reactions
2,5-Dimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The nitro group is an excellent leaving group and can be displaced by halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Halogenating agents such as sulfuryl chloride or acetyl bromide can be used to replace the nitro group with halogens.
Major Products Formed
Reduction: 2,5-Dimethyl-4-aminopyridine 1-oxide.
Substitution: 2,5-Dimethyl-4-halopyridine 1-oxide (e.g., 2,5-Dimethyl-4-chloropyridine 1-oxide).
類似化合物との比較
Similar Compounds
- 2,3-Dimethyl-4-nitropyridine 1-oxide
- 3,5-Dimethyl-4-nitropyridine 1-oxide
- 4-Nitro-2-picoline N-oxide
Uniqueness
2,5-Dimethyl-4-nitropyridine 1-oxide is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The presence of methyl groups at positions 2 and 5, along with the nitro group at position 4, provides a distinct electronic environment that can be exploited in various chemical reactions .
特性
IUPAC Name |
2,5-dimethyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGSFHVUBRWBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176230 | |
| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21816-42-2 | |
| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21816-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B189499.png)





![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B189511.png)
